

ZM323881 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ZM323881 hydrochloride

Cat. No.: B1663647

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CAS Number: 193000-39-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **ZM323881 hydrochloride**. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for cited experiments, and visualizes relevant signaling pathways and experimental workflows.

Core Mechanism of Action

ZM323881 hydrochloride is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.^{[1][2][3]} By targeting the tyrosine kinase activity of VEGFR-2, **ZM323881 hydrochloride** effectively blocks the signaling cascade initiated by Vascular Endothelial Growth Factor-A (VEGF-A).^{[4][5]} This inhibition prevents the autophosphorylation of VEGFR-2, thereby impeding downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.^{[4][6]} Its high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFR β , FGFR1, EGFR, and erbB2, makes it a valuable tool for studying VEGF-A-mediated physiological and pathological processes.^{[1][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **ZM323881 hydrochloride** based on various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

Target Kinase	IC50 Value	Reference
VEGFR-2 (KDR)	< 2 nM	[2] [7] [8]
VEGFR-1	> 50 μ M	[1] [3] [4]
PDGFR β	> 50 μ M	[1] [3]
FGFR1	> 50 μ M	[1] [3]
EGFR	> 50 μ M	[1] [3]
erbB2	> 50 μ M	[1] [3]

Table 2: Cellular Activity

Assay	Cell Line	Stimulant	IC50 Value	Reference
Endothelial Cell Proliferation	HUVEC	VEGF-A	8 nM	[1] [4] [9]
Endothelial Cell Proliferation	HUVEC	EGF	1.9 μ M	[9] [10]
Endothelial Cell Proliferation	HUVEC	bFGF	1.6 μ M	[9] [10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines the determination of the IC50 value of ZM323881 against VEGFR-2.

- Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

- Incubation: ZM323881 is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 μM ATP.[\[7\]](#)
- Detection of Phosphorylation: Phosphorylated tyrosine residues are detected through sequential incubation with a mouse IgG anti-phosphotyrosine antibody, followed by a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody.[\[7\]](#)
- Signal Generation: The signal is developed using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid).
- Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the resulting data.[\[7\]](#)

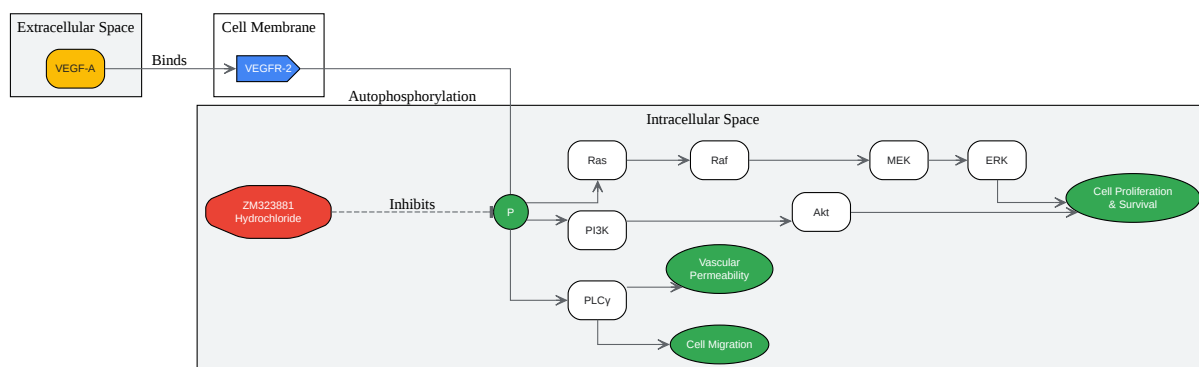
Endothelial Cell Proliferation Assay

This protocol describes the method used to assess the effect of ZM323881 on endothelial cell proliferation.

- Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs), at passage 2-8, are plated in 96-well plates at a density of 1000 cells per well.[\[7\]](#)
- Treatment: The cells are treated with varying concentrations of ZM323881 in the presence or absence of growth factors such as VEGF-A (3 ng/mL), EGF (3 ng/mL), or basic fibroblast growth factor (bFGF, 0.3 ng/mL).[\[7\]](#)
- Incubation: The cultures are incubated for 4 days.[\[7\]](#)
- ³H-Thymidine Labeling: On day 4, the cells are pulsed with 1 μCi/well of ³H-thymidine and incubated for an additional 4 hours.[\[4\]](#)[\[7\]](#)
- Harvesting and Measurement: The cells are harvested, and the incorporation of tritium is measured using a beta-counter to determine the rate of cell proliferation.[\[7\]](#)
- Data Analysis: IC₅₀ values are calculated from the proliferation data.[\[7\]](#)

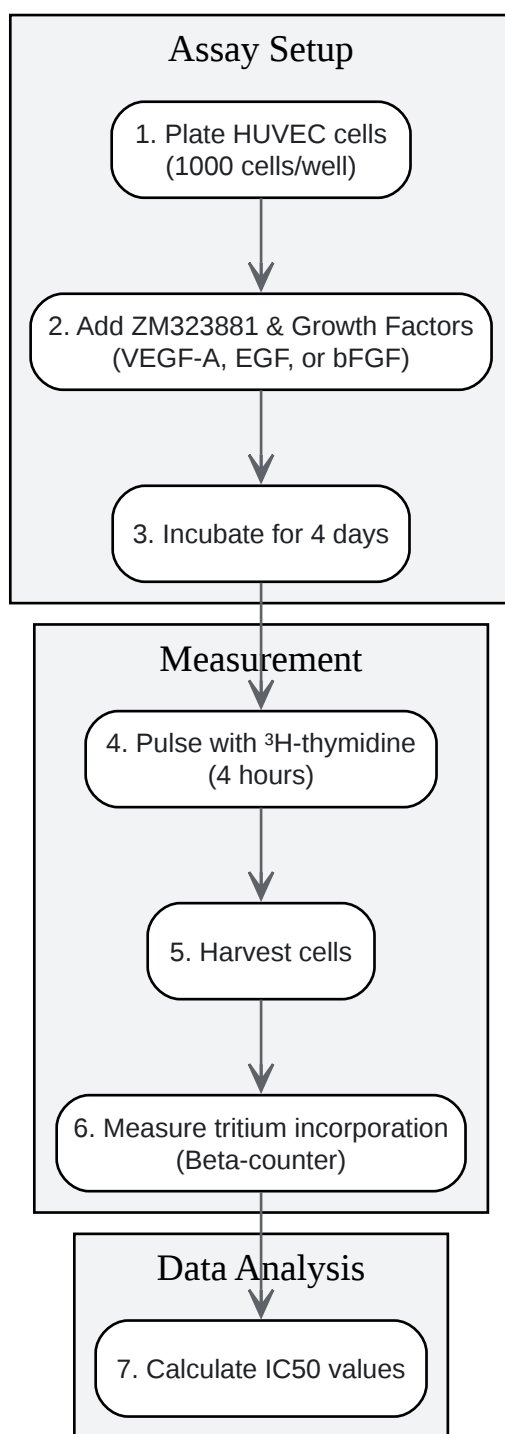
Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with **ZM323881 hydrochloride**.



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Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.



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Caption: Workflow for the HUVEC proliferation assay.

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